4-(2-Methoxyethoxy)pyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Antimicrobial Activities and DNA Interactions
A study has shown that derivatives of pyridine carboxylic acid, such as 4-methoxy-pyridine-2-carboxylic acid (a close relative of the compound ), exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These compounds have also been found to interact with DNA, with molecular docking simulations indicating notable interactions (Ö. Tamer et al., 2018).
Electrochemical Reduction in Aqueous Acid
Research on the electrochemical reduction of substituents on a pyridine ring in aqueous sulfuric acid has been conducted. This study may provide insights into the electrochemical properties and potential applications of 4-(2-Methoxyethoxy)pyridine-3-carboxylic acid in electrochemistry and synthetic chemistry (T. Nonaka et al., 1981).
Coordination Polymers and Photophysical Properties
Lanthanide-based coordination polymers have been synthesized using derivatives of pyridine carboxylic acids. These polymers have been characterized by various spectroscopic techniques and assessed for their photophysical properties, indicating potential applications in materials science and photonics (S. Sivakumar et al., 2011).
Synthesis of Highly Functionalized Derivatives
The compound has been used as a scaffold for the synthesis of highly functionalized isoxazoles. This demonstrates its potential as a versatile building block in organic synthesis for creating complex molecular structures (J. G. Ruano et al., 2005).
Properties
IUPAC Name |
4-(2-methoxyethoxy)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-4-5-14-8-2-3-10-6-7(8)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWWHTVYJQDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=NC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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